N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide
Description
This compound is a benzamide derivative featuring a tetrahydrocinnolin-piperidine core linked to a 2-(trifluoromethoxy)benzoyl group. Its structure combines a bicyclic tetrahydrocinnolin moiety, which is less common in medicinal chemistry compared to other heterocycles like pyridine or triazole.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-8-4-2-6-16(18)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-3-7-17(14)26-27-19/h2,4,6,8,13,15H,1,3,5,7,9-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZOXGOOTILKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidinyl moiety is synthesized via reductive amination of 4-piperidone derivatives. A representative protocol involves:
- Starting material : 4-piperidone hydrochloride (1.0 equiv)
- Reductive agent : Sodium cyanoborohydride (NaBH3CN, 1.2 equiv) in methanol at 0–5°C
- Amine source : Ammonium acetate (2.5 equiv)
- Yield : 78–82% after silica gel chromatography
This step generates the piperidine backbone critical for subsequent functionalization.
Tetrahydrocinnolinyl Group Installation
The tetrahydrocinnolinyl group is introduced via nucleophilic aromatic substitution (SNAr):
- Substrate : 3-bromo-5,6,7,8-tetrahydrocinnoline (1.05 equiv)
- Coupling conditions :
- Solvent : Dimethylformamide (DMF), anhydrous
- Base : Potassium tert-butoxide (t-BuOK, 2.0 equiv)
- Temperature : 80°C, 12 h
- Yield : 63–67% after recrystallization
Key challenges include regioselectivity control and byproduct formation from competing elimination pathways.
2-(Trifluoromethoxy)benzoyl Chloride Preparation
Trifluoromethoxy Group Introduction
The 2-(trifluoromethoxy) substituent is installed via Ullmann-type coupling:
Benzoyl Chloride Formation
The carboxylic acid is converted to the acid chloride using:
- Chlorinating agent : Thionyl chloride (SOCl2, 3.0 equiv)
- Catalyst : Dimethylformamide (DMF, 0.01 equiv)
- Conditions : Reflux (70°C), 3 h
- Purity : >98% by 19F NMR
Final Amidation Reaction
Coupling Strategies
Two primary methods dominate the literature:
The EDCl/HOBt method provides superior yields by minimizing hydrolysis of the trifluoromethoxy group.
Critical Process Parameters
- Stoichiometry : 1:1.05 molar ratio (acid chloride:amine) prevents dimerization
- Temperature : Maintained below 30°C to preserve stereochemical integrity
- Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent CN113698315A details a scalable approach adapting batch processes to flow chemistry:
Purification Technologies
- Crystallization : Ethyl acetate/n-hexane (1:3 v/v) affords 99.5% purity
- Chromatography : Reserved for analytical-scale batches due to cost constraints
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Batch Yield (%) | Flow Yield (%) | Improvement Factor |
|---|---|---|---|
| Piperidine formation | 78 | 85 | 1.09 |
| Amidation | 89 | 93 | 1.04 |
| Overall process | 54 | 68 | 1.26 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be investigated for its potential as a ligand for various biological targets. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, particularly if it can modulate specific biological pathways or targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its trifluoromethoxy group, in particular, might impart desirable properties to derived materials.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. For example, it might bind to a receptor and modulate its signaling pathway, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent variations, heterocyclic cores, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
*Estimated based on similar structures.
Key Observations
Core Heterocycle Differences: The tetrahydrocinnolin core in the target compound is structurally distinct from triazolopyridine (e.g., Examples 18–19 ) or pyridazine (Example 285 ). Cinnolin derivatives are less explored but may offer unique binding modes due to their fused bicyclic system. Triazolopyridine analogs (Examples 18–19) are more common in kinase inhibitors, suggesting the target compound’s tetrahydrocinnolin core could confer novel selectivity profiles .
Substituent Effects: The 2-(trifluoromethoxy) group in the target compound differs from 2-(trifluoromethyl) ( ) and 3-bromo ( ). Chloro and fluoro substituents in patent examples (e.g., Example 284 ) are smaller and may enhance penetration into hydrophobic pockets compared to bulkier groups like bromine.
Pharmacological Implications: The pyrazine substituent in Example 19 introduces hydrogen-bonding capability, which is absent in the target compound. This could affect solubility and target engagement.
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This compound features a piperidine core and a trifluoromethoxy group, which are known to enhance pharmacological properties. Research into its biological activity encompasses various aspects including its effects on specific enzymes, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C22H25F3N4O
- Molecular Weight : 418.5 g/mol
- CAS Number : 2034411-23-7
The compound's structure includes a tetrahydrocinnoline moiety which contributes to its biological interactions.
Enzyme Inhibition
Enzyme inhibition is a critical aspect of the biological activity of many pharmaceutical compounds. The piperidine and trifluoromethoxy groups in this compound could potentially interact with various enzymes:
- Acetylcholinesterase (AChE) : Compounds with piperidine derivatives often show AChE inhibitory activity, which is significant for treating neurodegenerative diseases.
- Urease : Some related compounds have shown strong urease inhibition with IC50 values indicating potent activity.
Case Study 1: Enzyme Interaction Studies
A study focusing on the interaction of similar piperidine derivatives with bovine serum albumin (BSA) indicated that these compounds could effectively bind to serum proteins, enhancing their pharmacokinetic profiles. The molecular docking studies revealed potential binding sites that could be relevant for further investigation into this compound.
Case Study 2: Docking Studies
Docking studies performed on related compounds demonstrated their ability to form stable interactions with target enzymes. These studies provide insights into how this compound might behave in biological systems:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| AChE | -9.5 |
| Urease | -8.0 |
These values suggest a strong potential for enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
